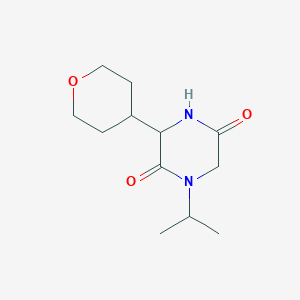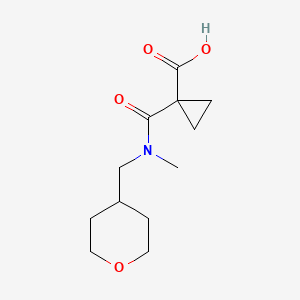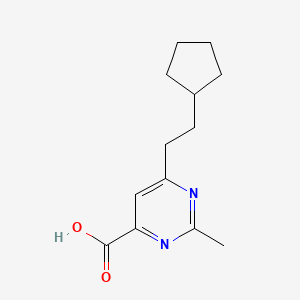
6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carboxylic acid is an organic compound with a complex structure that includes a pyrimidine ring substituted with a cyclopentylethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with a cyclopentylethyl halide under basic conditions, followed by the introduction of a carboxylic acid group through carboxylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-2-hydroxy-2-phenylacetic acid: Similar in structure but with a hydroxyl group instead of a pyrimidine ring.
N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide: Contains a cyclopentylethyl group but differs in the core structure.
Uniqueness
6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carboxylic acid is unique due to its specific combination of a pyrimidine ring and a cyclopentylethyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-(2-cyclopentylethyl)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-9-14-11(8-12(15-9)13(16)17)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,16,17) |
InChI Key |
VHJNJGUMPBOCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)CCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


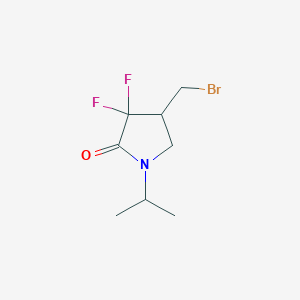
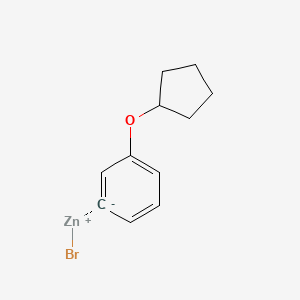
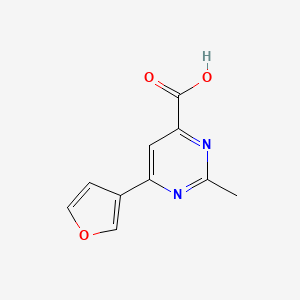
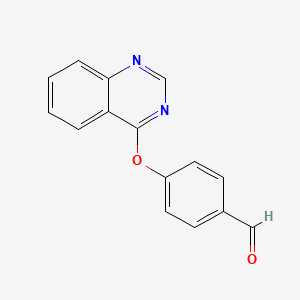

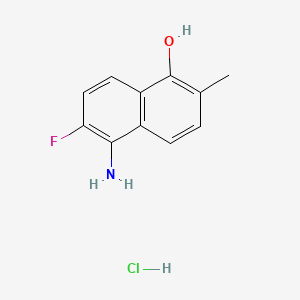
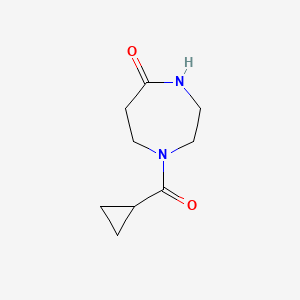
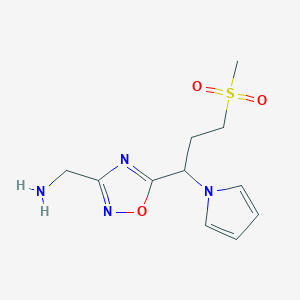
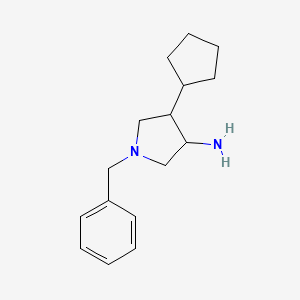
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
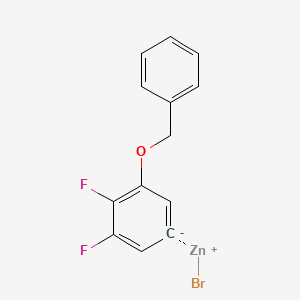
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
